molecular formula C11H13N3S B1428915 3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine CAS No. 1341589-45-4

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine

Cat. No.: B1428915
CAS No.: 1341589-45-4
M. Wt: 219.31 g/mol
InChI Key: YQQUARRPJBIOKD-UHFFFAOYSA-N
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Description

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine is a useful research compound. Its molecular formula is C11H13N3S and its molecular weight is 219.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 3-Methyl-N-((4-methylthiazol-5-yl)methyl)pyridin-2-amine Compounds with a similar thiazole structure have been found to have diverse biological activities . For instance, some thiazole derivatives have been reported to act as antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory agents .

Mode of Action

The exact mode of action of 3-Methyl-N-((4-methylthiazol-5-yl)methyl)pyridin-2-amine For example, some thiazole compounds have been found to inhibit DNA gyrase, an enzyme involved in DNA replication .

Biochemical Pathways

The specific biochemical pathways affected by 3-Methyl-N-((4-methylthiazol-5-yl)methyl)pyridin-2-amine For instance, some thiazole compounds have been found to inhibit the synthesis of collagen, a protein that plays a key role in the structure of tissues and organs .

Result of Action

The specific molecular and cellular effects of 3-Methyl-N-((4-methylthiazol-5-yl)methyl)pyridin-2-amine For instance, some thiazole compounds have been found to have antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-8-4-3-5-12-11(8)13-6-10-9(2)14-7-15-10/h3-5,7H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQUARRPJBIOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NCC2=C(N=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.